molecular formula C15H21N3O3S2 B2894476 N-[6-(dipropylsulfamoyl)-1,3-benzothiazol-2-yl]acetamide CAS No. 865592-56-9

N-[6-(dipropylsulfamoyl)-1,3-benzothiazol-2-yl]acetamide

Cat. No. B2894476
M. Wt: 355.47
InChI Key: KWZQYSOEQSJTIV-UHFFFAOYSA-N
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Description

The compound is a derivative of benzothiazole, which is a heterocyclic compound . It also contains dipropylsulfamoyl and acetamide groups .


Synthesis Analysis

While specific synthesis methods for this compound are not available, benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .


Molecular Structure Analysis

The molecular structure of this compound would likely involve a benzothiazole core with dipropylsulfamoyl and acetamide functional groups attached. The exact structure would depend on the positions of these attachments .

Future Directions

The future directions for this compound would depend on its potential applications. It could be interesting to explore its biological activity, given the presence of a benzothiazole core, which is found in many biologically active compounds .

properties

IUPAC Name

N-[6-(dipropylsulfamoyl)-1,3-benzothiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O3S2/c1-4-8-18(9-5-2)23(20,21)12-6-7-13-14(10-12)22-15(17-13)16-11(3)19/h6-7,10H,4-5,8-9H2,1-3H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWZQYSOEQSJTIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[6-(dipropylsulfamoyl)-1,3-benzothiazol-2-yl]acetamide

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